

Mass spectrometry of ethyl cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl cyclopropanecarboxylate

Cat. No.: B132449

Get Quote

Compound Profile: Ethyl Cyclopropanecarboxylate

Ethyl cyclopropanecarboxylate is an ester with the chemical formula C₆H₁₀O₂.[1][2] Its structure consists of a cyclopropane ring attached to a carboxyl group, which is esterified with ethanol.

Key Molecular Properties:

- Molecular Formula: C₆H₁₀O₂[1][2]
- Molecular Weight: 114.14 g/mol [1][2][3][4][5]
- CAS Registry Number: 4606-07-9[1][2][3]
- Synonyms: Cyclopropanecarboxylic acid ethyl ester, Ethyl cyclopropylcarboxylate[1][2][3][5]

Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a widely used "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV).[6] This process not only creates a molecular ion ([M]+•) but also induces significant fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information.[6][7]

Mass Spectrum of Ethyl Cyclopropanecarboxylate

The electron ionization mass spectrum of **ethyl cyclopropanecarboxylate** exhibits several characteristic peaks. The molecular ion peak ([M]+•) is observed at a mass-to-charge ratio (m/z) of 114, confirming the compound's molecular weight.[8] However, due to the molecule's stability, this peak has a relatively low abundance. The most intense peak, known as the base peak, appears at m/z 69.[8]

Quantitative Data Presentation

The quantitative data from the electron ionization mass spectrum of **ethyl cyclopropanecarboxylate** is summarized below. The base peak (m/z 69) is assigned a relative intensity of 100%, and all other peaks are scaled relative to it.

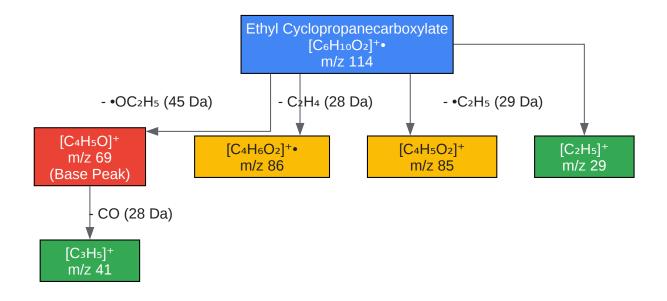

m/z	Relative Intensity (%)	Proposed Ion Fragment
114	3.3	[C ₆ H ₁₀ O ₂]+• (Molecular Ion)
87	12.3	[M - C ₂ H ₃] ⁺
86	23.2	[M - C ₂ H ₄]+•
85	6.6	[M - C ₂ H ₅] ⁺
69	100.0	[C4H5O]+ (Base Peak)
41	33.9	[C₃H₅] ⁺
29	24.0	[C ₂ H ₅]+

Table 1: Prominent ions in the EI mass spectrum of ethyl cyclopropanecarboxylate. Data sourced from ChemicalBook.
[8]

Fragmentation Pathways

The fragmentation of the **ethyl cyclopropanecarboxylate** molecular ion (m/z 114) follows predictable pathways for esters and cyclic compounds.

Click to download full resolution via product page

Caption: Primary fragmentation pathways for **ethyl cyclopropanecarboxylate**.

Key Fragmentation Mechanisms:

- Formation of the Base Peak (m/z 69): The most favorable fragmentation is the alphacleavage of the ethoxy radical (•OC₂H₅), resulting in the highly stable cyclopropylacylium ion at m/z 69. This is a characteristic fragmentation for esters.[9]
- Formation of m/z 86: This ion is likely formed through a McLafferty-type rearrangement, involving the elimination of a neutral ethylene molecule (C₂H₄) from the ethyl group.
- Formation of m/z 41: The cyclopropylacylium ion (m/z 69) can lose a neutral carbon monoxide (CO) molecule to produce the cyclopropyl cation ([C₃H₅]+) at m/z 41.[10]
- Formation of m/z 85: This fragment arises from the loss of an ethyl radical (•C₂H₅) from the molecular ion.
- Formation of m/z 29: The peak at m/z 29 corresponds to the ethyl cation ([C₂H₅]+), formed by cleavage of the bond between the carbonyl carbon and the oxygen of the ethoxy group.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like **ethyl cyclopropanecarboxylate**.[11][12] The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for ionization and detection.

Click to download full resolution via product page

Caption: Standard experimental workflow for GC-MS analysis.

Sample Preparation

- Objective: To prepare a solution of ethyl cyclopropanecarboxylate suitable for GC-MS injection.
- · Method:
 - Accurately weigh approximately 10 mg of ethyl cyclopropanecarboxylate.
 - Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask.
 - Vortex the solution until the sample is fully dissolved.
 - Transfer a portion of the solution to a 2 mL autosampler vial for analysis.

Instrumentation and Conditions

The following table outlines typical parameters for a GC-MS system.

Parameter	Setting	
Gas Chromatograph (GC)		
Injection Volume	1 μL	
Injector Temperature	250 °C	
Injection Mode	Split (e.g., 50:1 ratio)	
Carrier Gas	Helium	
Flow Rate	1.0 mL/min (constant flow)	
Column	30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., DB-5ms or equivalent)	
Oven Program	Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min	
Mass Spectrometer (MS)		
Ionization Mode	Electron Ionization (EI)[6]	
Ion Source Temperature	230 °C[8]	
Electron Energy	70 eV[6]	
Mass Range	m/z 25-350	
Scan Rate	2 scans/sec	
Table 2: Typical GC-MS experimental parameters.		

Data Analysis

- Chromatogram Review: Examine the total ion chromatogram (TIC) to identify the retention time of the peak corresponding to **ethyl cyclopropanecarboxylate**.
- Mass Spectrum Extraction: Extract the mass spectrum from the apex of the target chromatographic peak.

 Spectral Interpretation: Analyze the fragmentation pattern to confirm the identity of the compound by comparing it to a reference library (e.g., NIST) and known fragmentation rules.
 [1] The molecular ion, base peak, and other key fragments should be identified.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ethyl cyclopropanecarboxylate [webbook.nist.gov]
- 2. Ethyl cyclopropanecarboxylate [webbook.nist.gov]
- 3. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl cyclopropanecarboxylate 99 4606-07-9 [sigmaaldrich.com]
- 5. chemeo.com [chemeo.com]
- 6. Electron Ionization Creative Proteomics [creative-proteomics.com]
- 7. rroij.com [rroij.com]
- 8. Ethyl cyclopropanecarboxylate (4606-07-9) IR Spectrum [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. an.shimadzu.com [an.shimadzu.com]
- To cite this document: BenchChem. [Mass spectrometry of ethyl cyclopropanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132449#mass-spectrometry-of-ethyl-cyclopropanecarboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com